2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a boronate ester functional group. This compound is notable for its unique structure, which includes a trifluoroethoxy group and a chlorinated phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-(2,2,2-trifluoroethoxy)phenylboronic acid with tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce a variety of substituted phenyl derivatives .
Scientific Research Applications
2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound is used in the development of fluorescent probes for biological imaging.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of applications. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(2,2,2-trifluoroethoxy)aniline: This compound shares the trifluoroethoxy and chlorinated phenyl groups but lacks the boronate ester functionality.
5-Chloro-2-{[2-(2,2,2-trifluoroethoxy)ethane]sulfinyl}aniline: Similar in structure but contains a sulfinyl group instead of a boronate ester.
5-Chloro-2-{[2-(2,2,2-trifluoroethoxy)ethane]sulfonyl}aniline: Contains a sulfonyl group, making it distinct in its reactivity and applications.
Uniqueness
The uniqueness of 2-(5-Chloro-2-(2,2,2-trifluoroethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its boronate ester group, which imparts unique reactivity and versatility in chemical synthesis. This makes it particularly valuable in applications requiring the formation of carbon-carbon bonds and in the development of advanced materials .
Properties
Molecular Formula |
C14H17BClF3O3 |
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Molecular Weight |
336.54 g/mol |
IUPAC Name |
2-[5-chloro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BClF3O3/c1-12(2)13(3,4)22-15(21-12)10-7-9(16)5-6-11(10)20-8-14(17,18)19/h5-7H,8H2,1-4H3 |
InChI Key |
XYKVPRKBGYLNQU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC(F)(F)F |
Origin of Product |
United States |
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